Due to its aromatic structure, EMT possesses some liquid crystalline properties. Research has investigated EMT derivatives for their potential use in liquid crystal displays (LCDs) (). These studies explore how modifying the EMT molecule can influence the formation and properties of liquid crystal phases, which are crucial for LCD function.
Some research explores EMT as a potential comonomer (a monomer used with another to form a copolymer) for the synthesis of novel polyesters. The idea is to incorporate EMT's unique structure into polyester chains, potentially leading to materials with tailored properties for specific applications ([US patent 7041522A]).
Ethyl methyl terephthalate is an organic compound with the molecular formula . It is classified as an ester and is structurally characterized by a terephthalate group, which is derived from terephthalic acid, esterified with both ethyl and methyl alcohols. This compound appears as a colorless liquid and is soluble in organic solvents, making it useful in various applications.
Ethyl methyl terephthalate can be synthesized through various methods:
Ethyl methyl terephthalate has several applications across different industries:
Interaction studies involving ethyl methyl terephthalate primarily focus on its reactivity with other chemicals during synthesis processes. Research indicates that its reactivity profile is comparable to that of other esters, suggesting that it can participate in similar chemical transformations. The compound's interactions with biological systems remain underexplored but could be significant given its structural characteristics .
Ethyl methyl terephthalate shares structural similarities with several related compounds. Below are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dimethyl Terephthalate | Commonly used as a precursor for polyesters; more volatile than ethyl methyl terephthalate. | |
Bis(2-ethylhexyl) Terephthalate | Used as a plasticizer; larger alkyl groups provide different physical properties compared to ethyl methyl terephthalate. | |
Ethylene Glycol Terephthalate | A polymer precursor; differs by having ethylene glycol as part of its structure rather than mixed alcohols. |
Ethyl methyl terephthalate's uniqueness lies in its dual alkoxy substitution (ethyl and methyl), which influences its physical properties compared to similar compounds. This specific substitution pattern affects its solubility, reactivity, and suitability for various applications, particularly in polymer chemistry where tailored properties are essential.
Ethyl methyl terephthalate (EMT) emerged as a derivative of terephthalic acid during mid-20th-century advancements in polyester chemistry. While terephthalic acid itself was first isolated in 1846, the development of its ester derivatives accelerated with the commercialization of polyethylene terephthalate (PET) in the 1940s. EMT likely originated from systematic studies on esterification techniques aimed at modifying terephthalate properties for industrial applications. Early patents, such as those exploring mixed ester syntheses, laid the groundwork for EMT’s identification as a distinct compound. Its structural relationship to dimethyl terephthalate (DMT)—a key PET precursor—underscores its role in polymer science.
EMT belongs to the aromatic dicarboxylate ester family, characterized by a benzene ring with two esterified carboxyl groups. Its IUPAC name is 1-ethyl 4-methyl benzene-1,4-dicarboxylate, reflecting the ethyl and methyl substituents on the terephthalate backbone. The molecular formula is $$ \text{C}{11}\text{H}{12}\text{O}{4} $$, with a molecular weight of 208.21 g/mol. The compound’s structure comprises a central benzene ring with ester groups at the *para* positions: one bonded to a methyl group ($$-\text{OCH}3$$) and the other to an ethyl group ($$-\text{OCH}2\text{CH}3$$).
EMT serves as a model substrate in enzymology and materials science:
Terephthalates are dicarboxylate esters derived from terephthalic acid ($$ \text{C}6\text{H}4(\text{COOH})_2 $$). Key examples include:
EMT distinguishes itself through asymmetric ester groups, which influence solubility and reactivity compared to symmetric analogs like DMT. This asymmetry enables unique intermolecular interactions in polymer matrices, making EMT a subject of interest in advanced material design.
Ethyl methyl terephthalate is a diester derivative of terephthalic acid with the molecular formula C₁₁H₁₂O₄ [1] [2]. The compound consists of a central para-substituted benzene ring (1,4-benzenedicarboxylic acid backbone) with two distinct ester functional groups: one ethyl ester and one methyl ester [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate [1]. The compound exists under Chemical Abstracts Service number 22163-52-6 and has a molecular weight of 208.21 grams per mole [1] [2].
The molecular geometry exhibits a planar aromatic core with the benzene ring adopting standard aromatic geometry [1]. Computational studies suggest that the ester groups can adopt multiple conformations due to rotation around the C-C and C-O bonds [1]. The molecule contains 15 heavy atoms and 5 rotatable bonds, indicating moderate conformational flexibility [3]. The topological polar surface area is calculated at 52.6 Ų, reflecting the polar character of the carbonyl and ether oxygen atoms [3].
Structural analysis reveals that the compound has no hydrogen bond donors but contains 4 hydrogen bond acceptors, primarily the oxygen atoms in the carbonyl and ether functionalities [3]. The molecular structure shows characteristic features of aromatic esters, with extended conjugation between the benzene ring and the carbonyl groups potentially affecting the overall electronic distribution and molecular properties [4].
Ethyl methyl terephthalate exhibits characteristic physical properties consistent with aromatic ester compounds. The compound has a reported boiling point of 293.0 ± 8.0°C at 760 mmHg [5], indicating relatively high thermal stability typical of aromatic esters. The molecular weight of 208.21 grams per mole places it in the range of medium-sized organic molecules [1] [2].
The compound typically appears as a liquid at room temperature [5] or as a solid or semi-solid depending on purity and storage conditions [6] [7]. The exact mass is determined to be 208.07355886 Da, with the monoisotopic mass being identical [3]. The computed XLogP₃ value is 2.7, indicating moderate lipophilicity and suggesting limited water solubility but good solubility in organic solvents [3].
Physical property analysis shows that the compound has a complexity value of 229, reflecting the moderate structural complexity arising from the aromatic ring and dual ester functionalities [3]. The presence of both ethyl and methyl ester groups creates asymmetry in the molecule, which may influence its physical behavior and interactions with other compounds [4].
Storage recommendations indicate that the compound should be kept sealed in dry conditions at room temperature [6] [7], suggesting moderate stability under normal atmospheric conditions but sensitivity to moisture.
Table 1.1: Physical Properties of Ethyl Methyl Terephthalate
Property | Value | Reference |
---|---|---|
Molecular Weight | 208.21 g/mol | [1] [2] |
Boiling Point | 293.0 ± 8.0°C at 760 mmHg | [5] |
Physical Form | Liquid/Solid or semi-solid | [6] [7] [5] |
Exact Mass | 208.07355886 Da | [3] |
XLogP₃ | 2.7 | [3] |
Topological Polar Surface Area | 52.6 Ų | [3] |
Rotatable Bond Count | 5 | [3] |
Heavy Atom Count | 15 | [3] |
The spectroscopic characteristics of ethyl methyl terephthalate provide detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy data available through PubChem includes both ¹H and ¹³C nuclear magnetic resonance spectra [3], though specific chemical shift values require detailed analysis of the spectral data.
Mass spectrometry analysis reveals characteristic fragmentation patterns with the molecular ion peak appearing at m/z 208, corresponding to the molecular weight [3]. The major fragmentation peaks occur at m/z 163, 149, and 180, indicating specific bond cleavage patterns typical of aromatic esters [3]. These fragmentation patterns provide structural confirmation and can be used for compound identification and purity assessment.
Infrared spectroscopy of ethyl methyl terephthalate would be expected to show characteristic absorption bands typical of aromatic esters. Based on standard infrared spectroscopy principles and similar aromatic ester compounds, the compound should exhibit strong carbonyl (C=O) stretching vibrations in the range of 1730-1715 cm⁻¹, characteristic of benzoate esters [8] [9]. The aromatic C-H stretching vibrations would appear around 3100-3050 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would occur in the 3000-2850 cm⁻¹ region [8] [10].
The C-O stretching vibrations, typical of ester functional groups, would be expected in the 1310-1250 cm⁻¹ range for benzoate esters [9]. Aromatic C=C stretching vibrations should appear between 1600-1475 cm⁻¹ [8] [10]. The fingerprint region below 1500 cm⁻¹ would contain complex absorption patterns specific to the molecular structure, including C-O-C stretching and various bending vibrations.
Table 1.2: Expected Infrared Absorption Bands for Ethyl Methyl Terephthalate
Functional Group | Expected Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O Ester Stretch | 1730-1715 | Strong | Aromatic ester carbonyl |
Aromatic C-H Stretch | 3100-3050 | Medium | Benzene ring C-H |
Aliphatic C-H Stretch | 3000-2850 | Medium | Ethyl and methyl C-H |
C-O Stretch | 1310-1250 | Strong | Ester C-O bond |
Aromatic C=C Stretch | 1600-1475 | Medium | Benzene ring |
CH₃ Bend | 1465-1440, 1390-1365 | Medium | Methyl group deformation |
The thermodynamic properties of ethyl methyl terephthalate are essential for understanding its stability, phase behavior, and energetic characteristics. While specific thermodynamic data for ethyl methyl terephthalate is limited in the literature, insights can be drawn from related terephthalate esters and general principles of aromatic ester thermodynamics.
Heat capacity measurements for similar aromatic polyesters and their monomeric units indicate that ethyl methyl terephthalate would exhibit temperature-dependent heat capacity behavior characteristic of aromatic organic compounds [12]. The presence of both aromatic and aliphatic components would contribute to the overall thermal properties, with the aromatic ring providing thermal stability and the ester groups contributing to higher heat capacity values.
Thermal stability analysis suggests that ethyl methyl terephthalate would undergo decomposition at elevated temperatures through mechanisms similar to other terephthalate esters. Thermal degradation studies of related polyethylene terephthalate systems indicate that ester bond cleavage and decarboxylation reactions become significant above 300°C [13] [14]. The compound would be expected to exhibit endothermic transitions associated with melting and possible polymorphic changes, followed by exothermic decomposition at higher temperatures.
The thermodynamic properties are influenced by the molecular structure, particularly the asymmetric nature of the dual ester functionality. This asymmetry may affect crystal packing efficiency and intermolecular interactions, potentially influencing melting behavior and thermal transitions compared to symmetric diesters like dimethyl terephthalate [15] [16].
Table 1.3: Estimated Thermodynamic Properties of Ethyl Methyl Terephthalate
Property | Estimated Range | Basis for Estimation |
---|---|---|
Standard Enthalpy of Formation (gas phase) | -400 to -500 kJ/mol | Similar aromatic esters [11] |
Thermal Decomposition Temperature | >300°C | Related terephthalate compounds [13] |
Heat Capacity Temperature Dependence | Positive correlation with temperature | Aromatic ester behavior [12] |
Phase Transition Behavior | Multiple transitions possible | Asymmetric molecular structure |